molecular formula C16H13N3O2S B2841886 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-66-7

9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2841886
CAS No.: 896345-66-7
M. Wt: 311.36
InChI Key: XHVWWRUJRDGDQL-UHFFFAOYSA-N
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Description

9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .

Mechanism of Action

The mechanism of action of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-6-5-9-19-14(11)17-15(18-16(19)21)22-10-13(20)12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVWWRUJRDGDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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